molecular formula C17H16N2O3 B2979245 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 1105217-41-1

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B2979245
CAS No.: 1105217-41-1
M. Wt: 296.326
InChI Key: QZFGDVUGNVMWOM-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a furan ring, an oxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as furfural or furan-2-carboxylic acid.

    Formation of the oxazole ring: The oxazole ring can be synthesized by the cyclization of a suitable precursor, such as an α-haloketone with an amide.

    Coupling of the furan and oxazole rings: This step involves the formation of a bond between the furan and oxazole rings, typically through a condensation reaction.

    Introduction of the acetamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Dihydrooxazole derivative.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.

    5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Contains a triazole ring instead of an oxazole ring.

Uniqueness

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is unique due to its specific combination of a furan ring, an oxazole ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(13-6-3-2-4-7-13)18-17(20)11-14-10-16(22-19-14)15-8-5-9-21-15/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFGDVUGNVMWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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